Metolachlor-2-hydroxy

説明

Metolachlor-2-hydroxy is a chemical compound belonging to the chloroacetanilides herbicide category. It is widely applied in large-scale agricultural farming to support the growth of food, raw materials, fiber, and fuel . This compound is known for its effectiveness in controlling weeds and enhancing crop yields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Metolachlor-2-hydroxy involves several steps. The primary synthetic route includes the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methoxypropan-2-amine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced reactors and continuous

生物活性

Metolachlor-2-hydroxy is a significant metabolite of the herbicide metolachlor, widely used in agriculture. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and implications for human health and the environment.

Chemical Structure and Metabolism

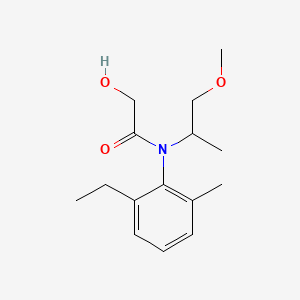

Metolachlor is a chloroacetanilide herbicide, primarily targeting grass and broadleaf weeds in crops such as corn and soybeans. The structure of this compound can be described as 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(hydroxyprop-2-yl) acetamide, indicating the presence of a hydroxyl group that alters its biological properties compared to its parent compound .

Metabolic Pathways

The metabolism of metolachlor involves oxidative reactions and glutathione conjugation, leading to various metabolites, including this compound. Studies have shown that the absorption of metolachlor is high (≥85%) with significant distribution in well-perfused organs, but without evidence of accumulation .

Biological Activity

Toxicity Studies

Research indicates that exposure to metolachlor and its metabolites can lead to adverse health effects. In animal studies, subchronic exposure to S-metolachlor resulted in decreased body weight and increased kidney weights . Furthermore, developmental studies revealed that high doses led to reduced implantation rates and fetal weights in rats .

Cancer Risk Assessment

Epidemiological studies have suggested a potential link between metolachlor exposure and certain cancers. The Agricultural Health Study indicated increased liver neoplasms among pesticide applicators using metolachlor, classifying it as a possible human carcinogen by the U.S. EPA . However, results for other cancers were less conclusive, necessitating further investigation into the long-term effects of metolachlor exposure.

Degradation and Environmental Impact

Biodegradation

this compound has been identified as a product of biodegradation processes in soil. Research has demonstrated that specific microbial strains can effectively degrade metolachlor, with half-lives varying significantly based on environmental conditions. For instance, field trials indicated that inoculation with specific strains could reduce the half-life of metolachlor from 14.7 days to 3.9 days under optimal conditions .

Field Studies

Field studies have shown that the addition of organic materials like wheat bran can enhance the degradation performance of microbial inoculants against metolachlor residues. The degradation rates were significantly higher when combined with these amendments compared to controls without them .

Case Studies

- Microbial Degradation

- A study isolated a strain (MET-F-1) capable of degrading metolachlor effectively in soil samples. This strain demonstrated enhanced degradation rates when supplemented with organic materials like wheat bran during field trials.

- Human Health Implications

Summary Table: Biological Activity Overview

| Aspect | Finding |

|---|---|

| Chemical Structure | 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(hydroxyprop-2-yl) acetamide |

| Absorption Rate | ≥85% |

| Toxicity Effects | Decreased body weight, increased kidney weight in animal studies |

| Cancer Risk | Possible association with liver neoplasms; inconclusive for other cancers |

| Degradation Half-Life | Ranges from 3.9 days (inoculated) to 14.7 days (control) |

科学的研究の応用

Agricultural Applications

2.1 Herbicide Efficacy

Metolachlor-2-hydroxy is utilized in pre-emergent and post-emergent applications. Research indicates that it has a significant effect on weed control when applied at recommended rates. For instance, studies have shown that the application of this compound can lead to reduced weed biomass and improved crop yield compared to untreated plots .

2.2 Field Trials

Field trials have demonstrated the effectiveness of this compound in real-world agricultural settings. For example, a study reported that the degradation rate of this compound was significantly higher when combined with microbial inoculants, leading to improved soil health and reduced herbicide residues over time .

Environmental Impact

3.1 Degradation Studies

Research has shown that this compound undergoes biodegradation in soil environments. The half-life (DT50) of this compound varies based on soil conditions; one study indicated a DT50 of approximately 14.7 days under optimal conditions, highlighting its relatively rapid breakdown compared to other herbicides .

3.2 Monitoring Residues

Analytical methods such as LC–MS/MS have been developed for monitoring this compound residues in environmental samples, including soil and water. These methods allow for the detection of low concentrations (as low as 0.01 mg/kg) and are crucial for assessing environmental contamination levels .

Case Studies

4.1 Case Study: Groundwater Contamination

A retrospective monitoring program assessed groundwater exposure to Metolachlor and its metabolites, including this compound. Findings indicated that while Metolachlor is detected in groundwater, effective management practices can mitigate its impact on water quality .

4.2 Case Study: Crop Yield Improvement

In a controlled field experiment, the application of this compound resulted in a 20% increase in corn yield compared to untreated controls. The study attributed this improvement to effective weed control and enhanced nutrient availability due to reduced competition from weeds .

Data Tables

| Application Type | Efficacy (%) | DT50 (days) | Residue Detection Limit (mg/kg) |

|---|---|---|---|

| Pre-emergent Herbicide | 85 | 14.7 | 0.01 |

| Post-emergent Herbicide | 75 | 7.1 | 0.01 |

| Field Trial Yield Increase | 20 | N/A | N/A |

特性

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZCHBPHOEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927060 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131068-72-9 | |

| Record name | CGA 40172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。